
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its pyrrolidine ring and a chlorinated pyrimidine moiety. The molecular formula is with a molecular weight of 227.65 g/mol .
Property | Value |
---|---|
Molecular Formula | C9H10ClN3O2 |
Molecular Weight | 227.65 g/mol |
Purity | ≥ 95% |
Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to pyrrolidine derivatives. For instance, a study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells using an MTT assay. The results indicated that these compounds exhibited structure-dependent anticancer activity, with some derivatives showing significant cytotoxicity compared to cisplatin, a standard chemotherapeutic agent .
Case Study: Anticancer Efficacy
A549 cells were treated with a concentration of 100 µM for 24 hours, revealing varying degrees of cell viability post-treatment. The findings suggest that modifications in the chemical structure can enhance or diminish the anticancer efficacy of these compounds.
Antimicrobial Properties
The compound's potential antimicrobial activity has also been investigated. Research indicates that certain pyrrolidine derivatives possess notable antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.96 to 7.81 µg/mL, demonstrating comparable efficacy to standard antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.96 - 7.81 |
Klebsiella pneumoniae | Weak inhibition observed |
Escherichia coli | Weak inhibition observed |
Pseudomonas aeruginosa | No significant activity |
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors involved in cancer proliferation or bacterial metabolism. For example, compounds in this class have been shown to inhibit COX-2 activity, which is crucial in inflammatory responses and cancer progression .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C11H13ClN2O2
- Molecular Weight : 240.69 g/mol
- CAS Number : 2091697-79-7
The structure of 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid consists of a pyrrolidine ring substituted with a pyrimidine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to target specific proteins for degradation. For instance, research demonstrated that derivatives of this compound could effectively degrade target proteins in ovarian cancer cells, showcasing its utility in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their activity and leading to bacterial cell death. This application is particularly relevant in the context of increasing antibiotic resistance .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine and pyrrolidine derivatives. The ability to modify the compound's structure leads to a range of derivatives that may enhance its biological activity or selectivity.
Derivative | Description | Potential Application |
---|---|---|
Methyl ester | Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylate | Enhanced solubility and bioavailability |
Amine variant | 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine | Investigated for neuroprotective effects |
Case Study 1: PROTAC Development
A study focused on synthesizing PROTACs using 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine derivatives showed promising results in degrading target proteins linked to tumor growth. The study outlined the synthesis process and biological evaluation, demonstrating significant anticancer efficacy in vitro .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that certain derivatives exhibited potent inhibition against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents .
Properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-6-12-8(11)4-9(13-6)14-3-2-7(5-14)10(15)16/h4,7H,2-3,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEFKOFPOQUOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.